molecular formula C5H7N3O2 B6247099 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one CAS No. 133365-37-4

2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one

Cat. No. B6247099
CAS RN: 133365-37-4
M. Wt: 141.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one is an organic compound that has been studied for its potential as a therapeutic agent. This compound has been found to possess a variety of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments. In

Scientific Research Applications

2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one has been studied for its potential as a therapeutic agent. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been studied for its potential to be used as an antibiotic or anti-cancer drug. Additionally, this compound has been studied for its potential to be used as an inhibitor of enzymes involved in the synthesis of pro-inflammatory molecules, such as cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one is not yet fully understood. However, it is believed that this compound binds to and inhibits the activity of enzymes involved in the synthesis of pro-inflammatory molecules, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been found to reduce inflammation and pain, and may be beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory molecules, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been found to reduce inflammation and pain, and may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it a potentially useful therapeutic agent. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several potential future directions for research on 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one. One potential direction is to further investigate the mechanism of action of this compound. Additionally, further research is needed to determine the efficacy of this compound in the treatment of various diseases. Additionally, research is needed to determine the potential side effects of this compound, as well as its potential for drug-drug interactions. Finally, further research is needed to determine the potential for this compound to be used in combination with other therapeutic agents.

Synthesis Methods

2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one can be synthesized through a multi-step process. The first step involves the reaction of 1,2,4-triazole with 1,3-dioxan-4-one. This reaction is carried out in the presence of a strong base, such as sodium hydroxide, and yields a dioxanone derivative. The second step involves the reaction of the dioxanone derivative with an alkyl halide, such as ethyl bromide, to form the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one involves the cyclization of a 2-amino-5-nitro-1,3-oxazine intermediate with a triazole ring. The nitro group is reduced to an amino group, followed by the addition of a triazole ring to form the final product.", "Starting Materials": [ "2-amino-5-nitro-1,3-oxazine", "Sodium hydride", "Triazole", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of nitro group to amino group using sodium hydride in methanol", "Step 2: Cyclization of 2-amino-5-nitro-1,3-oxazine with triazole in acetic acid and water", "Step 3: Isolation and purification of 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one" ] }

CAS RN

133365-37-4

Product Name

2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one

Molecular Formula

C5H7N3O2

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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